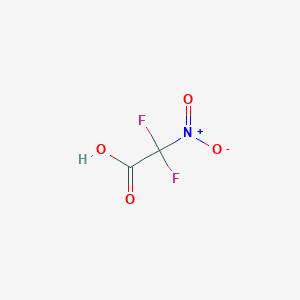
Difluoro(nitro)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro(nitro)acetic acid is a chemical compound with the molecular formula C2H2F2NO4 It is a derivative of acetic acid where two hydrogen atoms on the alpha carbon are replaced with fluorine atoms, and a nitro group is attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluoro(nitro)acetic acid can be synthesized through several methods. One common approach involves the reaction of difluoroacetic acid with nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of advanced chemical reactors that allow precise control over reaction conditions. The process may include steps such as distillation and purification to ensure high purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro(nitro)acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluoro(nitro)acetate ions.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include difluoro(nitro)acetate salts, amino derivatives, and various substituted acetic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Difluoro(nitro)acetic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of difluoro(nitro)acetic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other proteins. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can modulate biological pathways and have potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoroacetic acid: Similar in structure but lacks the nitro group.
Trifluoroacetic acid: Contains three fluorine atoms but no nitro group.
Fluoroacetic acid: Contains only one fluorine atom and no nitro group.
Uniqueness
Difluoro(nitro)acetic acid is unique due to the presence of both fluorine and nitro groups on the same carbon atom. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
426-03-9 |
|---|---|
Molekularformel |
C2HF2NO4 |
Molekulargewicht |
141.03 g/mol |
IUPAC-Name |
2,2-difluoro-2-nitroacetic acid |
InChI |
InChI=1S/C2HF2NO4/c3-2(4,1(6)7)5(8)9/h(H,6,7) |
InChI-Schlüssel |
VUZMNTQKRYHNNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C([N+](=O)[O-])(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



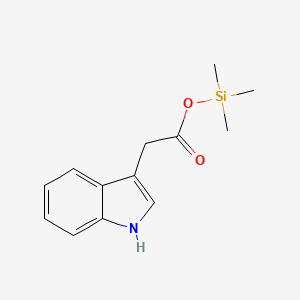
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
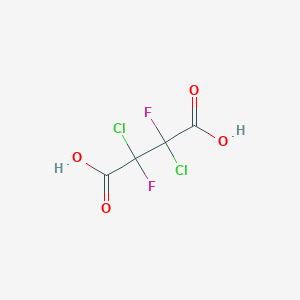


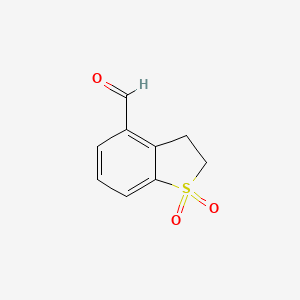
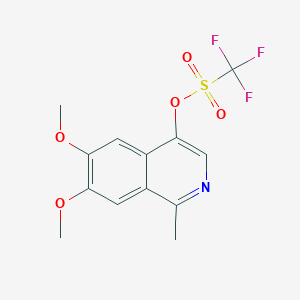
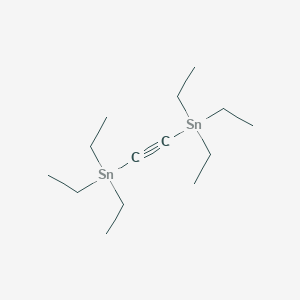
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

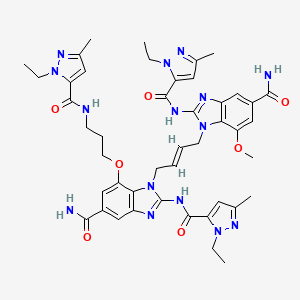
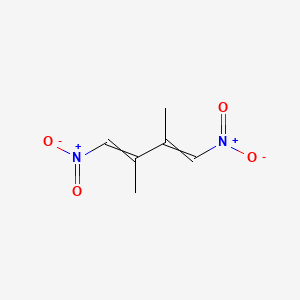
![[S(R)]-N-[(S)-(3,5-Dimethylphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14751706.png)
